7-Bromobenzothiazole-2-carboxylic acid
Overview
Description
7-Bromobenzothiazole-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H4BrNO2S. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position on the benzothiazole ring. It is widely used in various fields, including medicinal chemistry, organic synthesis, and material science, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzothiazole-2-carboxylic acid typically involves the bromination of benzothiazole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromobenzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH4, BH3), solvents (THF, ether).
Major Products Formed:
- Substituted benzothiazoles
- Sulfoxides and sulfones
- Alcohols and aldehydes
Scientific Research Applications
7-Bromobenzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functional materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Due to its biological activities, this compound is investigated for its potential use in treating bacterial infections, fungal diseases, and certain types of cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 7-Bromobenzothiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Aminobenzothiazole: Exhibits similar biological activities but lacks the bromine atom, which can influence its reactivity and potency.
Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.
7-Chlorobenzothiazole-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine, which can affect its chemical properties and biological activities.
Uniqueness: 7-Bromobenzothiazole-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can improve its biological activity compared to non-halogenated analogs .
Properties
IUPAC Name |
7-bromo-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPYSFOZUWXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672194 | |
Record name | 7-Bromo-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-54-6 | |
Record name | 7-Bromo-2-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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